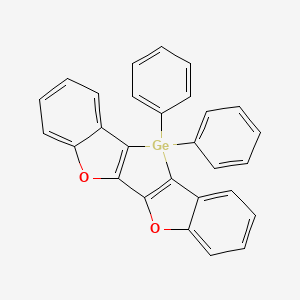
Bis(benzothieno)germole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzothieno)germole is a compound that belongs to the class of organogermanium compounds It features a germole core, which is a five-membered ring containing germanium, fused with benzothiophene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, where bromodithieno[3,2-b:4,5-c’]germole is coupled with stannylated benzothiophene derivatives . The reaction is usually carried out under inert conditions, such as in an argon atmosphere, and requires a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for bis(benzothieno)germole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Bis(benzothieno)germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germole oxides.
Reduction: Reduction reactions can convert the germole core to its corresponding germolide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield germole oxides, while substitution reactions can introduce various functional groups onto the benzothiophene units.
Aplicaciones Científicas De Investigación
Bis(benzothieno)germole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated materials and polymers.
Biology: The compound’s unique electronic properties make it a candidate for studying biological electron transfer processes.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism by which bis(benzothieno)germole exerts its effects is primarily related to its electronic structure. The germole core and benzothiophene units create a conjugated system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and improve device performance. The molecular targets and pathways involved depend on the specific application, such as interacting with electron transport layers in OLEDs or binding to specific biomolecules in biological systems .
Comparación Con Compuestos Similares
Bis(benzothieno)germole can be compared to other similar compounds, such as:
Bis(benzothieno)silole: Similar structure but with silicon instead of germanium. It exhibits different electronic properties due to the difference in atomic size and electronegativity.
Bis(benzothieno)stannole: Contains tin instead of germanium.
The uniqueness of this compound lies in its balance of electronic properties and stability, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C28H18GeO2 |
|---|---|
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
11,11-diphenyl-3,19-dioxa-11-germapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene |
InChI |
InChI=1S/C28H18GeO2/c1-3-11-19(12-4-1)29(20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-27(25)28-26(29)22-16-8-10-18-24(22)31-28/h1-18H |
Clave InChI |
UYMUIQSPFMYENZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge]2(C3=C(C4=C2C5=CC=CC=C5O4)OC6=CC=CC=C63)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


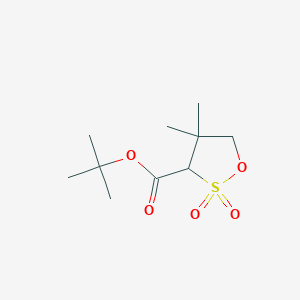
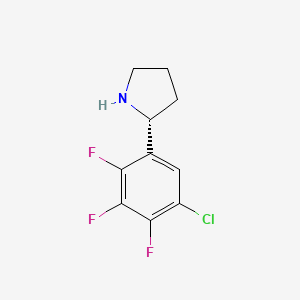
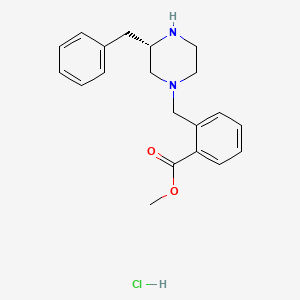
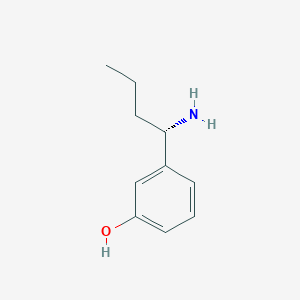
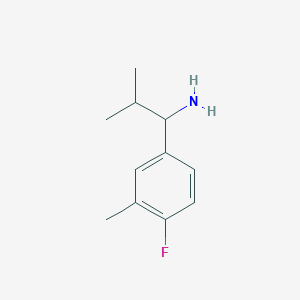
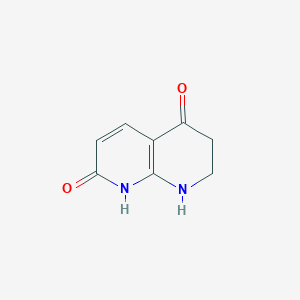

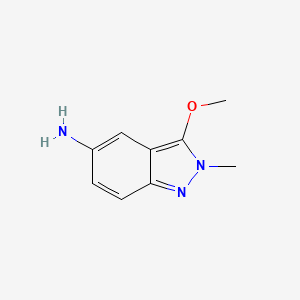

![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)


![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
